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Compound of Interest

Compound Name: (Dibutylsulfamoyl)amine
CAS No.: 53892-25-4
Cat. No.: B3005581
Get Quote
. J

Executive Summary

(Dibutylsulfamoyl)amine (CAS: 53892-25-4), chemically distinct from its symmetric isomer

-dibutylsulfamide, represents a critical scaffold in medicinal chemistry and process engineering.
As an unsymmetrical sulfamide (

), it serves as a "chimeric" functionality—bridging the lipophilicity of the dibutyl chain with the
polar, hydrogen-bond-donating capacity of the primary sulfamoyl group. This guide details its
physicochemical profile, validated synthesis protocols, and reactivity patterns for researchers in
drug discovery and electrolyte development.

Chemical Identity & Structural Analysis

The compound consists of a sulfonyl group core flanked by a tertiary amine (dibutylamine) and
a primary amine. This asymmetry creates a distinct dipole moment and reactivity profile
compared to symmetric sulfamides.
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Data

IUPAC Name

-Dibutylsulfamide

Common Synonyms

(Dibutylsulfamoyl)amine; Sulfamic acid

dibutylamide
CAS Registry Number 53892-25-4
Molecular Formula
Molecular Weight 208.32 g/mol
SMILES CCCCN(CCCC)S(=0)(=O)N
InChl Key PXWQVVOOBZJSDM-UHFFFAOYSA-N

Structural Logic & Dipole Orientation

The molecule features a tetrahedral sulfur center. The

-dibutyl moiety acts as a steric shield,

while the

imparting significant lipophilicity (hydrophobic anchor),

group remains accessible for hydrogen bonding (donor) or further derivatization.
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Figure 1: Structural segmentation of (Dibutylsulfamoyl)amine highlighting the dichotomy

between the lipophilic tail and polar head.

Physicochemical Profile

Unlike the symmetric isomer (

-dibutylsulfamide, MP 126-127°C), the unsymmetrical
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-dibutylsulfamide exhibits lower lattice energy due to reduced symmetry, often resulting in a
lower melting point or existence as a viscous oil at room temperature depending on purity.

Parameter

Value / Characteristic

Implication for Research

Physical State

Viscous Liquid or Low-Melting
Solid

Requires careful handling; may

supercool easily.

Melting Point

< 50°C (Estimated vs.

Homologs)

significantly lower than

symmetric isomer (127°C).

Solubility (Aq)

Low (<1 mg/mL)

Hydrophobic effect of butyl
chains dominates.

Solubility (Org)

High (DCM, DMSO, MeOH)

Compatible with standard

organic synthesis workflows.

LogP (Calc)

~21-25

Lipophilic; crosses biological

membranes effectively.

pKa (-NH2)

~10.5 (Estimated)

Weakly acidic; requires strong

bases for deprotonation.

Synthesis & Purification Protocol

The most robust route for synthesizing (Dibutylsulfamoyl)amine avoids the use of unstable

sulfamoyl chloride gas by generating the intermediate

-dibutylsulfamoyl chloride in situ or in a stepwise fashion.

Protocol: Stepwise Amidation via Sulfuryl Chloride

Objective: Synthesis of

-Dibutylsulfamide from Dibutylamine.

Step 1. Formation of Sulfamoyl Chloride Intermediate

e Setup: Flame-dry a 250 mL round-bottom flask under Argon.

» Reagents: Charge with Sulfuryl Chloride (

) (1.0 equiv) in anhydrous DCM.
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» Addition: Cool to -78°C. Add a solution of Dibutylamine (1.0 equiv) and Triethylamine (1.1
equiv) dropwise over 30 mins.

o Expert Insight: Low temperature is critical to prevent the formation of the symmetric
sulfamide byproduct (

e Monitor: Warm to 0°C and stir for 2 hours. Verify intermediate formation by TLC
(Intermediate is unstable; proceed immediately).

Step 2: Amination

¢ Reaction: Re-cool the mixture to 0°C.

» Quench/Amination: Add concentrated aqueous Ammonia (excess, 5-10 equiv) or bubble
anhydrous

gas.

o Workup: Stir at room temperature for 4 hours. Dilute with water, extract with DCM (3x).

 Purification: Wash organic layer with 1M HCI (to remove unreacted amine), then Brine. Dry
over

 [solation: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if solid, or purify via flash
chromatography (SiO2, Hexane:EtOAc 80:20).
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Figure 2: Stepwise synthesis pathway ensuring regioselectivity and high purity.

Chemical Reactivity & Stability

(Dibutylsulfamoyl)amine is chemically robust but possesses specific reactive vectors useful in
drug design.

Nucleophilicity of the Sulfonamide Nitrogen
The

group is weakly nucleophilic due to the electron-withdrawing sulfonyl group. However, under
basic conditions (e.g.,

), it can be alkylated or acylated.
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e Reaction:

» Application: Creation of Sulfonylureas (reaction with isocyanates) for diabetes research.

Hydrolytic Stability

» Acidic Conditions: Highly stable. Resistant to hydrolysis even in refluxing 1M HCI.

» Basic Conditions: Stable at ambient temperature. Prolonged heating in strong alkali (>100°C,
NaOH) may lead to S-N bond cleavage, releasing dibutylamine.

Trans-Sulfamoylation

At high temperatures (>150°C) in the presence of a nucleophilic amine, the dibutyl group can
theoretically be displaced, though this is kinetically disfavored compared to reactions at the
primary amine.

Applications in Drug Development

The (Dibutylsulfamoyl) moiety acts as a bioisostere for carboxylic acids or carboxamides,
offering unique pharmacokinetic benefits:

o Metabolic Stability: The

group blocks metabolic oxidation that might occur on a carbonyl carbon.

 Lipophilicity Modulation: The dibutyl chains provide significant hydrophobic interaction
potential, useful for targeting hydrophobic pockets in enzymes (e.g., Carbonic Anhydrase
inhibitors, though typically requiring an aromatic sulfonamide).

o Protease Inhibition: Used as a transition-state mimic in protease inhibitors when coupled with
peptide backbones.

Safety & Handling (MSDS Highlights)

e Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

e Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can degrade the
surface quality of the solid.
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Disposal: Incineration with an afterburner and scrubber (contains Nitrogen and Sulfur
oxides).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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